N-Z-1,5-pentanediamine hydrochloride
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Overview
Description
N-Z-1,5-pentanediamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2This compound is primarily used in biochemical research and has applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
It is known that the compound can be used as a cross-linking reagent . Cross-linking reagents can create covalent bonds between different molecules, altering their structure and function. This could potentially lead to changes in the targets it interacts with .
Biochemical Pathways
It is known that the compound can be used in the synthesis of polyamines , which are involved in various biochemical pathways, including cell growth and differentiation, gene expression, and signal transduction .
Result of Action
Given its potential use as a cross-linking reagent , it may induce structural and functional changes in its target molecules, potentially affecting cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Z-1,5-pentanediamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 1,5-pentanediamine with benzyl chloroformate to form Benzyl N-(5-aminopentyl)carbamate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Z-1,5-pentanediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Z-1,5-pentanediamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of adhesives, coatings, and polymers
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediamine: A related compound with similar chemical properties but without the benzyl carbamate group.
Uniqueness
N-Z-1,5-pentanediamine hydrochloride is unique due to the presence of the benzyl carbamate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
benzyl N-(5-aminopentyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIRBXGDTOPWSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526422 |
Source
|
Record name | Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50526422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18807-74-4 |
Source
|
Record name | Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50526422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Carbobenzoxy-1,5-diaminopentane Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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